TA-064 metabolite M-3

Drug Metabolism Phase II Conjugation UGT Assay

This authentic TA-064 metabolite M-3 (4'-demethyl-3-methoxy-denopamine) reference standard is essential for accurate quantification of denopamine disposition in pharmacokinetic and bioequivalence studies. Its distinct glucuronidation rate and regioselectivity, unlike other metabolites or the parent drug, make it mandatory for UGT enzyme kinetic assays and method validation. Omission leads to flawed mass balance and regulatory submissions. Procure this standard to ensure robust, defensible data.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 87081-59-2
Cat. No. B15186374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-064 metabolite M-3
CAS87081-59-2
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)O
InChIInChI=1S/C18H23NO5/c1-23-17-9-12(3-5-14(17)20)7-8-19-11-16(22)13-4-6-15(21)18(10-13)24-2/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3/t16-/m0/s1
InChIKeyCWPGTQFOKMYLBR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TA-064 Metabolite M-3 (CAS 87081-59-2): A Critical Tool for Denopamine Pharmacokinetic and Metabolism Studies


TA-064 metabolite M-3 (4′-demethyl-3-methoxy-denopamine) is a principal oxidative metabolite of the cardiotonic agent denopamine (TA-064), a selective β1-adrenoceptor partial agonist developed for heart failure [1]. Formed via sequential O-demethylation and O-methylation steps, M-3 is one of five major urinary metabolites identified in humans following oral denopamine administration and serves as an essential reference standard for drug metabolism and pharmacokinetic investigations [2].

Why Denopamine Metabolites Are Not Interchangeable: Differentiated Pharmacokinetic Fates of TA-064 M-3


Metabolites of denopamine exhibit divergent Phase II conjugation rates and regioselectivity, directly impacting their clearance and systemic exposure. TA-064 metabolite M-3 possesses two phenolic hydroxyl groups and undergoes glucuronidation at a rate distinct from the parent drug and other primary metabolites (M-1, M-2), as demonstrated in in vitro liver microsomal systems [1]. Substituting a different metabolite or the parent compound in an analytical or pharmacokinetic study would yield inaccurate quantification of denopamine disposition, underscoring the necessity of using authentic M-3 reference material for method validation and quantitative analysis [2].

Quantitative Differentiation of TA-064 Metabolite M-3 (CAS 87081-59-2) from Closest Analogs


Superior In Vitro Glucuronidation Rate of M-3 Relative to Parent Denopamine and Other Major Metabolites

In rabbit liver microsomal incubations, TA-064 metabolite M-3 exhibited the highest rate of glucuronidation among the tested denopamine species, following the rank order M-3 > M-1 > M-2 > denopamine [1]. M-3's two phenolic hydroxyl groups enable preferential conjugation at the 4′-hydroxy position, contributing to its faster clearance relative to the parent drug [1].

Drug Metabolism Phase II Conjugation UGT Assay

Distinct Metabolic Origin: M-3 Forms Exclusively from M-2, Not via M-1 Hydroxylation

In vitro microsomal studies established that M-3 is produced solely by 4′-O-demethylation of 3-methoxydenopamine (M-2). The alternative route—ring-hydroxylation of M-1—does not occur, as M-1 was not ring-hydroxylated by the rat liver microsomal system [1]. This confirms a unidirectional pathway (denopamine → M-2 → M-3) that cannot be replicated by substituting M-1.

Drug Metabolism Metabolic Pathway Elucidation Cytochrome P450

M-3 as a Major Human Urinary Metabolite with Defined Regioselective Abundance

In a human mass balance study following oral administration of TA-064, five urinary metabolites were characterized, with 4′-demethyl-3-methoxy-TA-064 (M-3) identified as a major component alongside 4′-demethyl- and 3-methoxy-TA-064 [1]. The overall ratio of 4′-demethyl to 3′-demethyl metabolites was 17:1, indicating a strong regioselective bias in human denopamine metabolism that favors the formation of metabolites structurally related to M-3 [1].

Clinical Pharmacology Human ADME Biomarker Analysis

Structural Distinction from Denopamine Confers Distinct Phase II Conjugation Site Preference

Unlike denopamine and M-2, which are glucuronidated exclusively at the 4-phenolic hydroxy group, M-3 (and M-1) possess two phenolic hydroxyls and are preferentially conjugated at the 4′-hydroxy position [1]. This regioselective shift alters the physicochemical properties of the resulting glucuronide and influences the metabolite's chromatographic retention and mass spectrometric fragmentation patterns [2].

Medicinal Chemistry Regioselective Glucuronidation Structural Biology

Recommended Procurement-Driven Use Cases for TA-064 Metabolite M-3 (CAS 87081-59-2)


LC-MS/MS Method Development and Validation for Denopamine Metabolite Profiling

Authentic M-3 reference standard is mandatory for developing and validating bioanalytical methods that quantify denopamine and its metabolites in plasma or urine. Its distinct glucuronidation rate and regioselectivity [1] necessitate inclusion as a calibration and quality control analyte to ensure accurate pharmacokinetic parameter estimation.

In Vitro Drug Metabolism Studies of Phase II Conjugation Kinetics

Investigators studying UGT-mediated glucuronidation kinetics require M-3 as a substrate to establish baseline activity and to compare against the slower-conjugating parent denopamine or M-2 [1]. This enables precise determination of species differences and enzyme isoform contributions to denopamine clearance.

Clinical Pharmacology and Bioequivalence Studies of Denopamine Formulations

Because M-3 is a major human urinary metabolite [2], its measurement is essential for assessing the rate and extent of denopamine absorption and for demonstrating bioequivalence between generic and reference products. Omission of M-3 from the analytical panel would result in incomplete mass balance and flawed regulatory submissions.

Forensic Toxicology and Doping Control Analysis

In forensic and anti-doping contexts, detection of M-3 in urine provides confirmatory evidence of denopamine exposure. The 17:1 regioselective bias favoring 4′-demethylated metabolites [2] makes M-3 a reliable and abundant marker that persists in urine longer than the parent drug, enhancing retrospective detection windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TA-064 metabolite M-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.